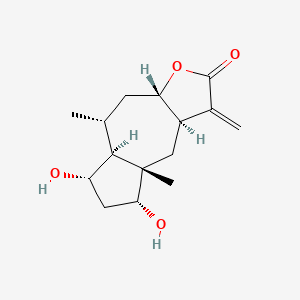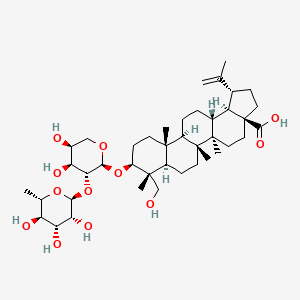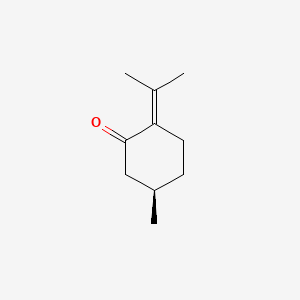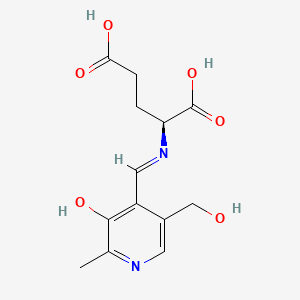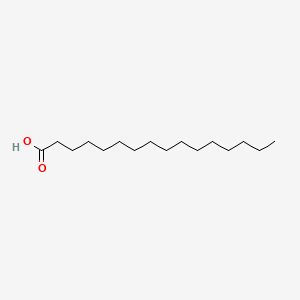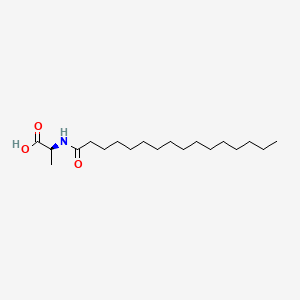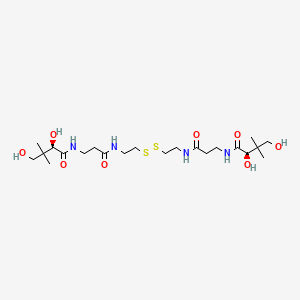
Pantethin
Übersicht
Beschreibung
Pantethine, also known as bis-pantethine or co-enzyme pantethine, is a dimeric form of pantetheine. It is produced from pantothenic acid (vitamin B5) by the addition of cysteamine. Pantethine consists of two molecules of pantetheine linked by a disulfide bridge. It serves as an intermediate in the production of coenzyme A, which is crucial for various metabolic pathways .
In Vivo
In vivo studies have shown that pantethine has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective effects. In addition, pantethine has been found to have a variety of biochemical and physiological effects, including modulation of cholesterol metabolism, regulation of glucose and insulin levels, and modulation of the immune system.
In Vitro
In vitro studies of pantethine have been conducted to investigate its effects on various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Pantethine has been found to have a variety of effects on these processes, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, pantethine has been found to modulate the activity of various enzymes and receptors, including those involved in cholesterol metabolism, glucose and insulin regulation, and immune system modulation.
Wirkmechanismus
Pantethine exerts its effects through two primary mechanisms:
Precursor for Coenzyme A Synthesis: Pantethine serves as a precursor for the synthesis of coenzyme A, which is involved in the transfer of acetyl groups in various metabolic pathways.
Inhibition of Fatty Acid Synthase: Pantethine inhibits fatty acid synthase, an enzyme involved in the synthesis of fatty acids.
Biologische Aktivität
Pantethine has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective effects. In addition, pantethine has been found to have a variety of biochemical and physiological effects, including modulation of cholesterol metabolism, regulation of glucose and insulin levels, and modulation of the immune system.
Biochemical and Physiological Effects
Pantethine has been found to have a variety of biochemical and physiological effects, including modulation of cholesterol metabolism, regulation of glucose and insulin levels, and modulation of the immune system. Pantethine has been found to bind to and activate the enzyme pantetheinase, which is involved in the synthesis of pantetheine, the active form of pantethine. Pantetheine then binds to and activates a variety of enzymes and receptors, including those involved in cholesterol metabolism, glucose and insulin regulation, and immune system modulation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of pantethine in laboratory experiments has many advantages. Pantethine is a relatively inexpensive compound and is widely available, making it suitable for use in a variety of experiments. In addition, pantethine is relatively stable and has a wide range of biological activities, making it suitable for use in a variety of laboratory experiments. However, pantethine also has some limitations. For example, pantethine is a relatively large molecule and is not easily absorbed by cells, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
The potential applications of pantethine in the treatment of various diseases is an area of ongoing research. Currently, pantethine is being studied for its potential to treat hyperlipidemia, diabetes, and hypertension. In addition, pantethine is being studied for its potential to modulate the immune system, as well as its potential to reduce inflammation and oxidative stress. Pantethine is also being studied for its potential to reduce the risk of cancer and other diseases. Finally, pantethine is being studied for its potential to improve cognitive function and reduce the risk of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Pantethine has a wide range of scientific research applications:
Chemistry: Pantethine is used as a precursor in the synthesis of coenzyme A and acyl carrier proteins.
Biology: Pantethine plays a role in cellular metabolism and is involved in the synthesis of fatty acids, cholesterol, and acetylcholine.
Medicine: Pantethine is used as a dietary supplement for lowering blood cholesterol and triglycerides. It has shown potential in treating hypercholesterolemia, arteriosclerosis, and diabetes. .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pantethine is synthesized from pantothenic acid through a series of reactions involving cysteamine. The process involves the formation of pantetheine, which is then dimerized to form pantethine. The reaction conditions typically include the use of reducing agents and specific pH levels to facilitate the formation of the disulfide bridge .
Industrial Production Methods: Industrial production of pantethine involves the fermentation of microorganisms that produce pantothenic acid, followed by chemical modification to add cysteamine and form pantetheine. The pantetheine is then dimerized under controlled conditions to produce pantethine. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pantethine undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge in pantethine can be reduced to form two molecules of pantetheine. It can also participate in substitution reactions where the cysteamine moiety is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of pantethine include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the disulfide bridge .
Major Products: The major products formed from the reactions of pantethine include pantetheine, pantothenic acid, and various substituted derivatives of pantetheine. These products are important intermediates in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Pantethine is unique compared to other similar compounds due to its stable disulfide form and its direct role in coenzyme A synthesis. Similar compounds include:
Pantothenic Acid (Vitamin B5): Unlike pantethine, pantothenic acid requires additional steps to be converted into coenzyme A.
Pantetheine: Pantetheine is the reduced form of pantethine and serves as an intermediate in the synthesis of coenzyme A.
Fenofibrate: Fenofibrate is another lipid-lowering agent that reduces triglycerides more effectively than pantethine.
Eigenschaften
IUPAC Name |
(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYOLJPSHDSAL-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046815 | |
| Record name | Pantethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Pantethine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
16816-67-4, 644967-47-5 | |
| Record name | Pantethine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantethine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantethine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pantethine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTETHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pantethine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




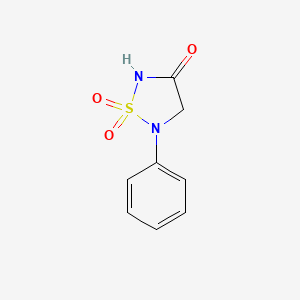
![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)


